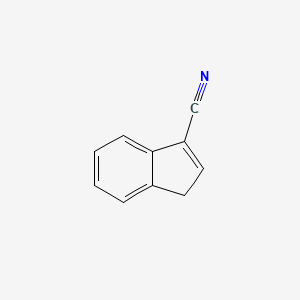![molecular formula C17H14N4O2 B8606067 N'-[2-(1,3-benzodioxol-5-yl)quinazolin-6-yl]ethanimidamide](/img/structure/B8606067.png)
N'-[2-(1,3-benzodioxol-5-yl)quinazolin-6-yl]ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[2-(1,3-benzodioxol-5-yl)quinazolin-6-yl]ethanimidamide is a complex organic compound that features a quinazoline core linked to a benzodioxole moiety through an acetamidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[2-(1,3-benzodioxol-5-yl)quinazolin-6-yl]ethanimidamide typically involves multi-step organic reactionsThe final step involves the formation of the acetamidine linkage under controlled conditions, often using reagents such as acetic anhydride and ammonium acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N'-[2-(1,3-benzodioxol-5-yl)quinazolin-6-yl]ethanimidamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamidine group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
N'-[2-(1,3-benzodioxol-5-yl)quinazolin-6-yl]ethanimidamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of N'-[2-(1,3-benzodioxol-5-yl)quinazolin-6-yl]ethanimidamide involves its interaction with specific molecular targets. It may modulate biochemical pathways by binding to enzymes or receptors, leading to altered cellular functions. For instance, it can affect microtubule assembly, resulting in mitotic blockade and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-Benzodioxol-5-ylmethyl)-2-{(1R,3S,4aR,9aS)-1-(hydroxymethyl)-6-[(methoxyacetyl)amino]-3,4,4a,9a-tetrahydro-1H-pyrano 3,4-bbenzofuran-3-yl}acetamide : Contains a similar benzodioxole group but has a more complex structure with additional functional groups .
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Shares the benzodioxole moiety but differs in the core structure and functional groups.
Uniqueness
N'-[2-(1,3-benzodioxol-5-yl)quinazolin-6-yl]ethanimidamide is unique due to its specific combination of the quinazoline core and benzodioxole moiety, which imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H14N4O2 |
|---|---|
Molecular Weight |
306.32 g/mol |
IUPAC Name |
N'-[2-(1,3-benzodioxol-5-yl)quinazolin-6-yl]ethanimidamide |
InChI |
InChI=1S/C17H14N4O2/c1-10(18)20-13-3-4-14-12(6-13)8-19-17(21-14)11-2-5-15-16(7-11)23-9-22-15/h2-8H,9H2,1H3,(H2,18,20) |
InChI Key |
FJFRQQKLNHHDLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC2=CN=C(N=C2C=C1)C3=CC4=C(C=C3)OCO4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(4-Fluorophenoxy)phenyl]-3-butyn-2-ol](/img/structure/B8605999.png)

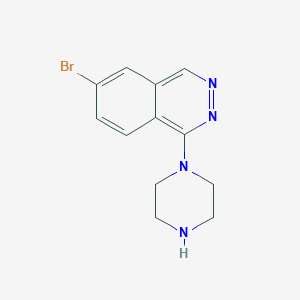

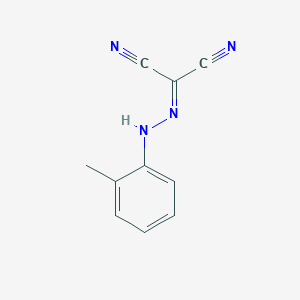
![4-N-(4-aminophenyl)pyrido[4,3-d]pyrimidine-4,7-diamine](/img/structure/B8606041.png)
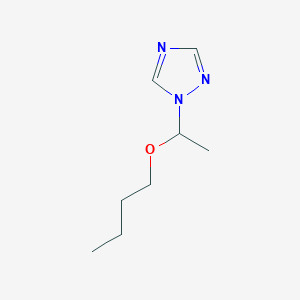
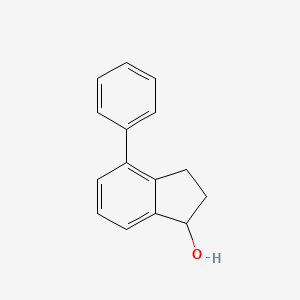
![tert-butyl 5-(methylamino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B8606061.png)
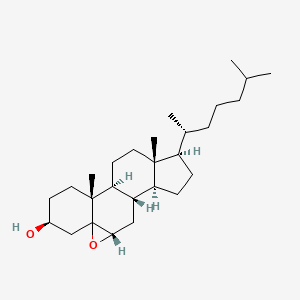
![1-[3-(3,5-Bistrifluoromethylphenyl)-2-propynyl]piperidine hydrochloride](/img/structure/B8606079.png)

![3-(3-Iodopropyl)benzo[d]oxazol-2-(3H)-one](/img/structure/B8606095.png)
